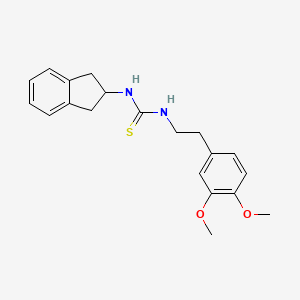

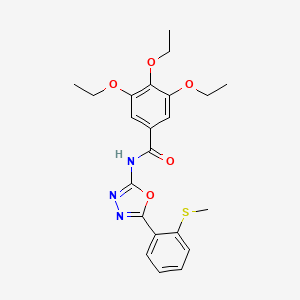

![molecular formula C16H13N5O2 B2367235 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione CAS No. 1795482-35-7](/img/structure/B2367235.png)

2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for their potential biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has demonstrated the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives, showcasing the versatility of triazolopyrimidinyl compounds in creating diverse molecular structures. These compounds have been evaluated for antimicrobial activity, highlighting their potential in medicinal chemistry (El-Agrody et al., 2001).

Another study focused on the synthesis of pyrimidine-phthalimide derivatives, which showed solid-state fluorescence and potential as pH sensors. This indicates the compound's utility in developing materials with specific photophysical properties (Yan et al., 2017).

Supramolecular Chemistry

- Pyrimidine derivatives have been investigated as ligands for co-crystallization, forming supramolecular assemblies. These structures demonstrate extensive hydrogen bonding and potential for creating complex 2D and 3D networks (Fonari et al., 2004).

Biological Activity

- A Bronsted acid-promoted synthesis approach for isoindolinone/[1,2,4]triazolo[1,5-a]pyrimidine hybrids has been reported, showing high yields and promising activity against SKP2-CKS1 interaction. This highlights the compound's potential in therapeutic applications (Yuan et al., 2020).

Antimicrobial and Antioxidant Activities

- Novel derivatives containing 1,2,4-triazolo[1,5-a]pyrimidine ring have shown significant antibacterial activity, underlining the potential of these compounds in developing new antimicrobial agents (Lahmidi et al., 2019).

Catalysis and Green Chemistry

- The synthesis of pyrido[2,3-d]pyrimidinones under green chemistry conditions has been explored, showcasing the compound's role in facilitating environmentally friendly chemical reactions (Abdelrazek et al., 2019).

Material Science

- The utility of triazolopyrimidine derivatives in the synthesis of new materials, such as fused heterocycles with trifluoromethyl groups, has been investigated. This research opens avenues for the development of materials with novel properties (Shaaban, 2008).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as inhibitors of cdk2 , JAK1, and JAK2 . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, respectively .

Mode of Action

Similar compounds have been shown to inhibit their targets by binding to them and preventing their normal function . For instance, CDK2 inhibitors prevent the progression of the cell cycle, thereby inhibiting cell proliferation .

Biochemical Pathways

Given its potential targets, it can be inferred that it may affect the cell cycle and jak-stat signaling pathway . The inhibition of these pathways can lead to the suppression of cell proliferation and modulation of immune responses .

Result of Action

Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . This suggests that 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione may have similar effects.

Análisis Bioquímico

Biochemical Properties

It is known that 1,2,4-triazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound and the biological context in which it is present.

Cellular Effects

Preliminary studies suggest that it may have cytotoxic activities against certain types of cells . It is also suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 1,2,4-triazolo[1,5-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2/c22-14-12-5-1-2-6-13(12)15(23)20(14)7-3-4-11-8-17-16-18-10-19-21(16)9-11/h1-2,5-6,8-10H,3-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWOBMAQTLODJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN4C(=NC=N4)N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

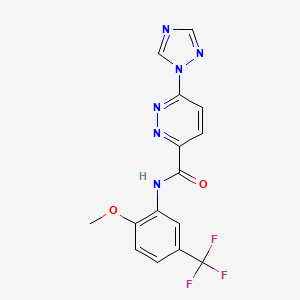

![6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2367153.png)

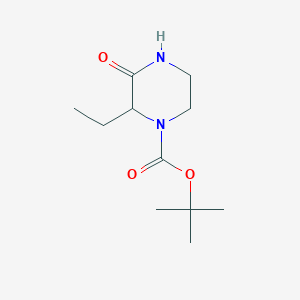

![Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2367163.png)

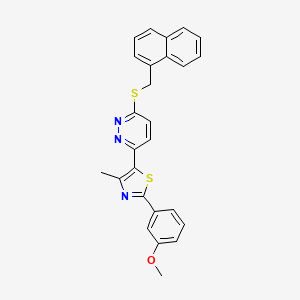

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2367166.png)

![1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2367168.png)

![N-cyclopropyl-N-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2367171.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2367172.png)

![N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2367173.png)

![N-(3-methoxybenzyl)-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxamide](/img/structure/B2367175.png)